molecular formula C29H30ClN5O5S2 B2594866 ethyl 2-(2-((4-(3-chlorophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 393817-54-4

ethyl 2-(2-((4-(3-chlorophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B2594866
M. Wt: 628.16
InChI Key: WTHHNRLVOQJSMI-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule that includes several functional groups such as ester, amide, and triazole. These functional groups suggest that the compound could be involved in a variety of chemical reactions.



Synthesis Analysis

Without specific information, it’s hard to detail the exact synthesis of this compound. However, it likely involves several steps, each introducing a different functional group. The synthesis could involve techniques like nucleophilic substitution, condensation, and cyclization reactions.



Molecular Structure Analysis

The compound contains a cyclohepta[b]thiophene core, which is a seven-membered ring containing a sulfur atom. This core is substituted with various groups including an ester, an amide, and a triazole ring. The presence of these groups could significantly influence the compound’s reactivity and properties.



Chemical Reactions Analysis

Again, without specific studies, it’s hard to say exactly what reactions this compound would undergo. However, the presence of the ester and amide groups suggests it could participate in hydrolysis reactions under certain conditions. The triazole ring could potentially undergo reactions with electrophiles.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of polar functional groups like ester and amide could make the compound more soluble in polar solvents. The compound’s melting and boiling points, density, and other properties would need to be determined experimentally.


Safety And Hazards

Without specific data, it’s hard to say what the safety and hazards of this compound would be. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research could involve synthesizing the compound and studying its properties and reactivity. If the compound shows interesting properties, it could be investigated for potential applications in areas like medicinal chemistry or materials science.


Please note that these are general insights and the actual properties and behavior of the compound could vary. Experimental data would be needed for a more accurate and comprehensive analysis.


properties

IUPAC Name

ethyl 2-[2-[[4-(3-chlorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30ClN5O5S2/c1-3-39-28(38)24-20-11-5-4-6-13-22(20)42-27(24)32-25(36)17(2)41-29-34-33-23(16-31-26(37)21-12-8-14-40-21)35(29)19-10-7-9-18(30)15-19/h7-10,12,14-15,17H,3-6,11,13,16H2,1-2H3,(H,31,37)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHHNRLVOQJSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C)SC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30ClN5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-((4-(3-chlorophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

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